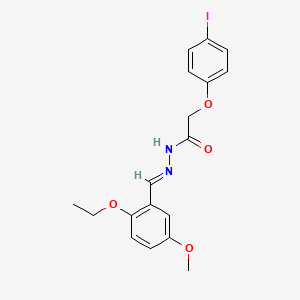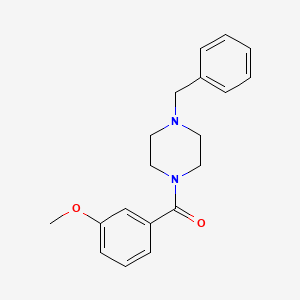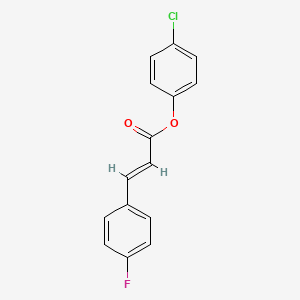
4-chlorophenyl 3-(4-fluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-chlorophenyl 3-(4-fluorophenyl)acrylate involves the reaction of 4-chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. The process yields poly(4-chlorophenyl acrylate) and its copolymers, characterized by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) (Thamizharasi et al., 1999).
Molecular Structure Analysis
The molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a closely related compound, has been extensively analyzed through IR, single crystal X-ray diffraction studies, and DFT methods. This analysis reveals a stable molecule with interesting electronic and charge distribution characteristics (Najiya et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 4-chlorophenyl 3-(4-fluorophenyl)acrylate and its derivatives include polymerization and copolymerization with other acrylates. These reactions result in materials with varying thermal stability and physical properties, tailored for specific applications, such as in the leather industry (Thamizharasi et al., 1999).
Physical Properties Analysis
Poly(4-chlorophenyl acrylate) and its copolymers exhibit interesting thermal properties. For instance, as the 4-chlorophenyl acrylate content in the copolymer increases, its thermal stability enhances, indicated by higher decomposition temperatures (Thamizharasi et al., 1999).
Chemical Properties Analysis
The electron density transfer in compounds related to 4-chlorophenyl 3-(4-fluorophenyl)acrylate suggests interesting chemical reactivity, particularly in the context of hyperpolarizability and charge delocalization. This indicates potential applications in materials science, especially in fields requiring materials with specific electronic properties (Najiya et al., 2014).
Wissenschaftliche Forschungsanwendungen
Fluoropolymers Synthesis
4-chlorophenyl 3-(4-fluorophenyl)acrylate has been studied for its role in the synthesis of fluoropolymers, especially in environmentally friendly processes. The research highlights the use of supercritical carbon dioxide as a solvent to circumvent the environmental concerns associated with chlorofluorocarbons (CFCs) traditionally used in fluoropolymer production. This method demonstrates the potential for creating high-performance materials with applications in technology and industry (J. Desimone, Zihibin Guan, C. Elsbernd, 1992).
Corrosion Inhibition
A study on the corrosion inhibition behavior of chalcone derivatives, including compounds related to 4-chlorophenyl 3-(4-fluorophenyl)acrylate, revealed their efficacy in protecting mild steel in acidic environments. The derivatives showed high inhibition activities and adhered to the steel surface following the Langmuir adsorption model, indicating potential applications in corrosion protection technologies (H. Lgaz et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of polymers derived from 4-chlorophenyl 3-(4-fluorophenyl)acrylate and related compounds has shown promising results. A study synthesized a polymer that exhibited significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of antimicrobial coatings or materials (A., Arun, R. B.S, Reddy, 2003).
Polymer Characterization and Applications
Another area of research focuses on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate. This study delves into the synthesis, characterization, and reactivity ratios of the resulting polymers, highlighting their potential applications in the leather industry. The findings suggest that these polymers can serve as effective materials for top coat and base coat applications in leather products, showcasing the versatility of 4-chlorophenyl 3-(4-fluorophenyl)acrylate in polymer chemistry (S. Thamizharasi et al., 1999).
Liquid Crystalline Polyacrylates
The compound has also been explored in the synthesis of liquid crystalline polyacrylates with unconventional fluoroalkylphenyl mesogens. This research provides insights into the thermal behavior, bulk microstructure, and mesophase polymorphism of these polymers, indicating their potential for advanced material applications (L. Andruzzi et al., 2001).
Eigenschaften
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBARCAXIYLIX-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)
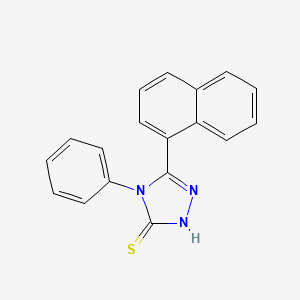
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)
![N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)
![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)
![N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide](/img/structure/B5592869.png)
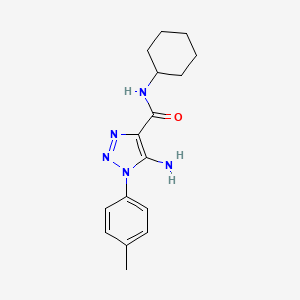
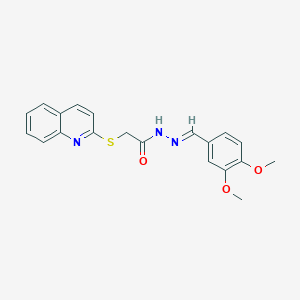
![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)
